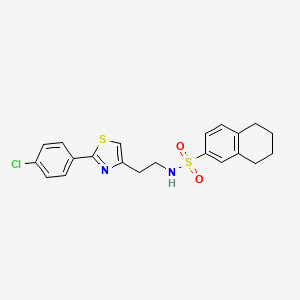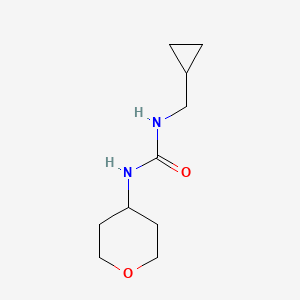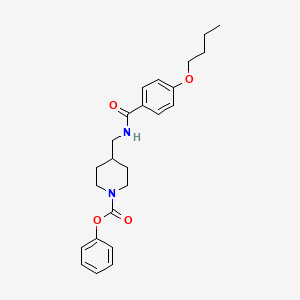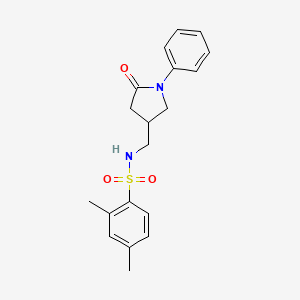![molecular formula C22H14Cl3N5O3 B2392155 N-(3-nitrophényl)-N'-[5-phényl-1-(2,4,6-trichlorophényl)-1H-pyrazol-4-yl]urée CAS No. 955976-55-3](/img/structure/B2392155.png)
N-(3-nitrophényl)-N'-[5-phényl-1-(2,4,6-trichlorophényl)-1H-pyrazol-4-yl]urée
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-nitrophenyl)-N'-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]urea, also known as NPPU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a urea derivative that exhibits anti-inflammatory, antiproliferative, and antitumor activities.
Mécanisme D'action
The mechanism of action of N-(3-nitrophenyl)-N'-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]urea involves the inhibition of various signaling pathways that are involved in inflammation, proliferation, and survival of cells. It inhibits the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines and chemokines. It also inhibits the activation of STAT3, a transcription factor that promotes cell proliferation and survival. Additionally, N-(3-nitrophenyl)-N'-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]urea induces the expression of p53, a tumor suppressor protein that regulates cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
N-(3-nitrophenyl)-N'-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]urea has been shown to have several biochemical and physiological effects. It inhibits the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases. It also inhibits the angiogenesis process by reducing the expression of vascular endothelial growth factor. Furthermore, N-(3-nitrophenyl)-N'-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]urea has been found to decrease the levels of reactive oxygen species and lipid peroxidation in the brain, indicating its potential as a neuroprotective agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(3-nitrophenyl)-N'-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]urea is its high potency and selectivity towards its target molecules. It also exhibits low toxicity towards normal cells, making it a promising candidate for drug development. However, its poor solubility in water and low bioavailability are some of the limitations that need to be addressed for its effective use in clinical settings.
Orientations Futures
There are several future directions for the research on N-(3-nitrophenyl)-N'-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]urea. One of the potential applications is in the treatment of inflammatory disorders such as arthritis, colitis, and asthma. Another direction is in the development of N-(3-nitrophenyl)-N'-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]urea-based drugs for the treatment of cancer and neurodegenerative diseases. Moreover, the optimization of the synthesis method and the improvement of its pharmacokinetic properties can enhance its efficacy and safety for clinical use.
In conclusion, N-(3-nitrophenyl)-N'-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]urea is a promising chemical compound that has potential therapeutic applications in various fields. Its anti-inflammatory, antiproliferative, and neuroprotective activities make it a promising candidate for drug development. Further research is needed to explore its full potential and address the limitations for its effective use in clinical settings.
Méthodes De Synthèse
The synthesis of N-(3-nitrophenyl)-N'-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]urea involves the reaction of 5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazole-4-carbonyl chloride with 3-nitroaniline in the presence of a base, followed by the reaction of the resulting intermediate with urea. The final product is obtained by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
- La structure moléculaire unique de ce composé en fait un candidat prometteur pour l'électronique organique. Les chercheurs ont étudié son utilisation dans les diodes électroluminescentes organiques (OLED), les photovoltaïques organiques (OPV) et les transistors à effet de champ organiques (OFET). Ses propriétés d'acceptation d'électrons et son transport de charge efficace contribuent à son potentiel dans ces applications .
Électronique organique et optoélectronique
Ces applications mettent en évidence la polyvalence et l'impact potentiel de la N-(3-nitrophényl)-N'-[5-phényl-1-(2,4,6-trichlorophényl)-1H-pyrazol-4-yl]urée dans divers domaines scientifiques. Les chercheurs continuent d'étudier ses propriétés et ses applications, ce qui en fait un domaine d'étude passionnant . Si vous avez besoin de plus de détails ou si vous avez d'autres questions, n'hésitez pas à les poser !
Propriétés
IUPAC Name |
1-(3-nitrophenyl)-3-[5-phenyl-1-(2,4,6-trichlorophenyl)pyrazol-4-yl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14Cl3N5O3/c23-14-9-17(24)21(18(25)10-14)29-20(13-5-2-1-3-6-13)19(12-26-29)28-22(31)27-15-7-4-8-16(11-15)30(32)33/h1-12H,(H2,27,28,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XELJWSHRKPAXPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NN2C3=C(C=C(C=C3Cl)Cl)Cl)NC(=O)NC4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14Cl3N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-Cyano-3-methylbutan-2-yl)-2-[(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B2392075.png)
![2-(4-chlorophenoxy)-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2392076.png)
![3-[N-methyl-4-[(Z)-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]anilino]propanenitrile](/img/structure/B2392078.png)

![N-[(1S)-1-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride](/img/structure/B2392083.png)
![(E)-3-[5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2392084.png)



amine](/img/structure/B2392088.png)


